molecular formula C2F3HgO2 B12657768 Mercury(1+) trifluoroacetate CAS No. 2923-15-1

Mercury(1+) trifluoroacetate

Katalognummer: B12657768
CAS-Nummer: 2923-15-1
Molekulargewicht: 313.61 g/mol
InChI-Schlüssel: GYTDJCTUFWFXBE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mercury(1+) trifluoroacetate is a chemical compound with the formula Hg(CF3COO)2. It is known for its use in various chemical reactions and research applications. This compound is characterized by the presence of mercury in the +1 oxidation state and trifluoroacetate groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mercury(1+) trifluoroacetate can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction typically involves heating mercury(II) oxide with an excess of trifluoroacetic acid under reflux conditions. The resulting product is then purified through recrystallization from trifluoroacetic anhydride and trifluoroacetic acid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Wissenschaftliche Forschungsanwendungen

Mercury(1+) trifluoroacetate has several scientific research applications, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Mercury(1+) trifluoroacetate is unique due to its specific oxidation state and the presence of trifluoroacetate groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to promote selective cyclization and transnitrilation reactions sets it apart from other mercury compounds .

Eigenschaften

CAS-Nummer

2923-15-1

Molekularformel

C2F3HgO2

Molekulargewicht

313.61 g/mol

IUPAC-Name

mercury(1+);2,2,2-trifluoroacetate

InChI

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1

InChI-Schlüssel

GYTDJCTUFWFXBE-UHFFFAOYSA-M

Kanonische SMILES

C(=O)(C(F)(F)F)[O-].[Hg+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.